molecular formula C13H14N2O3 B1518816 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152610-63-3

4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1518816
CAS No.: 1152610-63-3
M. Wt: 246.26 g/mol
InChI Key: JGAJNNPQJDMOAG-UHFFFAOYSA-N
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Description

Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

Phenylboronic acid is a planar compound with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acid is used in organic synthesis and can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

Phenylboronic acid is a white powder. It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Organic Synthesis and Ligand Development

Synthesis of Asymmetric Ligands and Metal Complexes

Pyrazole derivatives are key intermediates in the synthesis of asymmetric imine ligands and mixed metal polynuclear complexes. Studies have reported methodologies for functionalizing pyrazole moieties to access new, asymmetric ligands. These efforts have led to the synthesis of heterometallic tetranuclear complexes, demonstrating the utility of pyrazole derivatives in constructing complex molecular architectures (Olguín & Brooker, 2011).

Medicinal Chemistry

Development of Biosensors

Pyrazole derivatives have been utilized in the development of biosensors for detecting benzoic acid derivatives. These biosensors can facilitate high-throughput screening for microbial strain optimization, illustrating the application of pyrazole derivatives in enhancing sustainable production methods in the biotechnology sector (Castaño-Cerezo et al., 2020).

Materials Science

Optoelectronic Applications

The synthesis and characterization of oligo-pyrazole-based thin films have been explored for their optical and morphological properties. These materials exhibit potential for use in optoelectronic applications due to their favorable electronic transitions and low surface roughness, indicating the versatility of pyrazole derivatives in materials science (Cetin, Korkmaz, & Bildirici, 2018).

Mechanism of Action

While the specific mechanism of action for “4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is not available, phenylboronic acid and its derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Safety and Hazards

Phenylboronic acid is harmful if swallowed. It is recommended to avoid eating, drinking, or smoking when using this product. In case of skin contact, it is advised to wash off immediately with plenty of water .

Future Directions

Phenylboronic acid and its derivatives have been used as a molecular scaffold in the design of biologically active compounds. Future research directions could include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Properties

IUPAC Name

4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-8-4-5-10-9-15(14-12(10)13(17)18)11-6-2-1-3-7-11/h1-3,6-7,9,16H,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJNNPQJDMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

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